(R)-Methyl 2-hydroxy-3-phenylpropanoate

Chiral quality control Enantiomeric purity Polarimetry

(R)-Methyl 2-hydroxy-3-phenylpropanoate (CAS 27000‑00‑6), also referred to as D‑3‑phenyllactic acid methyl ester or methyl (2R)-2-hydroxy-3-phenylpropanoate, is a single‑enantiomer α‑hydroxy ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g·mol⁻¹. The compound exists as a white crystalline powder at room temperature and is soluble in methanol.

Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
CAS No. 27000-00-6
Cat. No. B1588834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-hydroxy-3-phenylpropanoate
CAS27000-00-6
Molecular FormulaC10H12O3
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC=CC=C1)O
InChIInChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m1/s1
InChIKeyNMPPJJIBQQCOOI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-Hydroxy-3-Phenylpropanoate (CAS 27000-00-6): A Chiral Ester for Asymmetric Synthesis and Pharmaceutical Intermediate Sourcing


(R)-Methyl 2-hydroxy-3-phenylpropanoate (CAS 27000‑00‑6), also referred to as D‑3‑phenyllactic acid methyl ester or methyl (2R)-2-hydroxy-3-phenylpropanoate, is a single‑enantiomer α‑hydroxy ester with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g·mol⁻¹ . The compound exists as a white crystalline powder at room temperature and is soluble in methanol . Its distinguishing feature is the (R)‑configuration at the C‑2 chiral centre, which imparts a specific optical rotation of approximately −5.0° (c = 1, MeOH) . This stereochemical identity makes it a preferred chiral building block in asymmetric synthesis, particularly in the preparation of enantiopure pharmaceutical intermediates such as englitazone (CP‑72467‑2) [1].

Why the (R)-Enantiomer of Methyl 2-Hydroxy-3-Phenylpropanoate Cannot Be Replaced by the (S)-Form or Racemate for Enantioselective Applications


Chiral α‑hydroxy esters are not interchangeable commodities because the spatial orientation of the hydroxyl group determines the outcome of subsequent stereoselective transformations. The (R)-enantiomer (CAS 27000‑00‑6) is prepared from D‑phenylalanine and is specifically required as intermediate (I) in the synthesis of englitazone (CP‑72467‑2), a thiazolidinedione hypoglycaemic agent [1]. Substituting the (S)-enantiomer (CAS 13673‑95‑5) would invert the absolute configuration at the C‑2 centre, leading to the opposite enantiomer of the final drug substance—a molecule whose pharmacological profile has not been established and which would fail regulatory identity specifications. The racemic mixture (CAS 13674‑16‑3) is equally unsuitable because it introduces 50 % of the undesired enantiomer, reducing atom economy and necessitating costly chiral separation [2]. Furthermore, the direction and magnitude of specific optical rotation differ fundamentally between the two enantiomers (+ vs –), providing a direct, quantifiable quality‑control parameter that cannot be met by a generic substitute .

Quantitative Differentiation of (R)-Methyl 2-Hydroxy-3-Phenylpropanoate from Closest Analogs: Evidence for Procurement Decisions


Specific Optical Rotation: Direct Enantiomer Discrimination for QC and Chiral Purity Verification

The (R)-enantiomer exhibits a specific optical rotation [α] of −4.0° to −6.0° (c = 1, MeOH), as specified on the vendor Certificate of Analysis . The (S)-enantiomer, by the fundamental property of enantiomers, displays an equal and opposite rotation, typically reported as +5.0° (c = 1, MeOH) . The absolute difference of approximately 10° provides a simple, quantitative polarimetric test to distinguish the two enantiomers and to verify enantiomeric excess in incoming material. The racemic mixture shows zero net rotation, offering no passive optical differentiation .

Chiral quality control Enantiomeric purity Polarimetry

Absolute Configuration Requirement for the Synthesis of Englitazone (CP‑72467‑2)

The drug synthesis database for CP‑72467‑2 explicitly identifies methyl (2R)-2-hydroxy-3-phenylpropanoate as intermediate (I), prepared by diazotization of D‑phenylalanine followed by esterification [1]. The original medicinal chemistry literature confirms that the (R)-configuration at this centre is essential for the pharmacological activity of englitazone [2]. Use of the (S)-enantiomer would invert the stereochemistry of the final 2,4‑thiazolidinedione derivative, producing the non‑native enantiomer of CP‑72467‑2, for which no hypoglycaemic activity has been demonstrated. The racemic mixture would require a chiral resolution step that is absent from the published route, adding cost and reducing yield.

Pharmaceutical intermediate Stereospecific synthesis Thiazolidinedione antidiabetics

Melting Point as a Batch‑to‑Batch Identity and Purity Verification Parameter

The (R)-enantiomer is reported to melt at approximately 49 °C as a low‑melting solid . The racemic mixture typically exhibits a different melting range because racemic compounds often have distinct crystal packing [1]. While literature values for the racemate melting point are scarce, the (S)-enantiomer may form a separate crystalline phase with a melting point that can differ from the (R)-enantiomer in enantiopure form. A melting point determination, included as part of a pharmacopoeial or in‑house identity test, provides a rapid, inexpensive orthogonal confirmation that the supplied material is the single enantiomer rather than a racemate, particularly when used alongside optical rotation.

Material identity Solid-state characterization Procurement QC

Retention Index Differentiation on Non‑Polar GC Columns for Enantiomer‑Specific Analytical Methods

The racemic methyl 2‑hydroxy‑3‑phenylpropanoate has a reported Kováts retention index of 1328 on a BP‑1 column and 1336 on an OV‑1 column (non‑polar stationary phases) [1]. While the single enantiomers share the same retention index on achiral columns, this value serves as a reference point for developing chiral GC methods with derivatised cyclodextrin or other chiral stationary phases, where the (R)- and (S)-enantiomers are baseline‑resolved. The (R)-enantiomer can thus be differentiated from the (S)-enantiomer and the racemate using a validated chiral GC or HPLC method, a requirement for any GMP‑compliant release of a chiral intermediate .

Gas chromatography Retention index Chiral analysis

Validated Application Scenarios for (R)-Methyl 2-Hydroxy-3-Phenylpropanoate Based on Quantitative Evidence


Stereospecific Synthesis of Englitazone (CP‑72467‑2) and Related Thiazolidinedione Antidiabetics

Used as intermediate (I) in the established two‑route synthesis of englitazone sodium, where the (R)-configuration is mandatory for generating the biologically active enantiomer [1]. Any deviation in stereochemistry at this centre renders the final product pharmacologically uncharacterised and non‑conforming to reference standards.

Chiral Building Block for Bortezomib Analogs and Proteasome Inhibitor Research

Serves as an enantiopure starting material for the preparation of bortezomib analogs that target the 20S proteasome; the (R)-enantiomer ensures the correct stereochemistry for peptide‑boronic acid conjugate formation .

Chiral Auxiliary in Asymmetric Synthesis and Enzymatic Resolution Studies

Employed as a chiral auxiliary to transfer chirality in esterification and amidation reactions; its well‑characterised optical rotation [−5.0°] provides a quantitative handle for monitoring conversion and enantiomeric excess during lipase‑catalysed kinetic resolutions .

Chromatographic Method Development and Enantiomeric Purity Validation

The availability of both enantiomers and the racemate, together with published retention indices, makes this compound an ideal system for developing and validating chiral GC‑FID or HPLC‑UV methods for release testing in GMP environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Methyl 2-hydroxy-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.